![molecular formula C28H27FN2O4 B2685535 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 903189-77-5](/img/structure/B2685535.png)
7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
The compound is a derivative of chromen-4-one, which is a type of heterocyclic compound. It has a piperazine ring, which is a common feature in many pharmaceuticals, and it also has fluorophenyl and methoxyphenyl groups attached to it .
Molecular Structure Analysis
The compound contains a chromen-4-one moiety, a piperazine ring, and fluorophenyl and methoxyphenyl groups. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with acids or electrophiles. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic rings could impact its solubility .
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds similar to the one , demonstrating the interest in chromen-4-one derivatives for their potential biological activities. For instance, the synthesis of novel chromen-2-one derivatives with various substitutions has been reported, indicating significant antimicrobial activities and providing insights into their structure-activity relationships (Mandala et al., 2013). These studies often involve comprehensive structural analyses using techniques like IR, NMR, and mass spectroscopy to confirm the identities of synthesized compounds.
Molecular Docking and Biological Activities
Molecular docking studies are frequently employed to predict the interaction of these compounds with biological targets. For example, novel pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines, with molecular docking revealing good binding affinity to Bcl-2 protein, suggesting potential as anticancer agents (Parveen et al., 2017).
Antimicrobial and Anti-inflammatory Potential
The antimicrobial and anti-inflammatory potential of chromen-4-one derivatives has also been explored. Compounds exhibiting significant antibacterial and antifungal activity have been identified, underscoring the utility of these molecules in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel piperazine derivatives of flavone, demonstrating promising anti-inflammatory and antimicrobial activities, indicate the therapeutic potential of such compounds (Hatnapure et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c1-33-23-8-2-20(3-9-23)26-19-35-27-18-24(10-11-25(27)28(26)32)34-17-16-30-12-14-31(15-13-30)22-6-4-21(29)5-7-22/h2-11,18-19H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTXNUBVMAITOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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